7H-[1,2,4]Triazolo[4,3-b][1,2,4]triazole, 3-[(4-pyridinylmethyl)thio]-
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Overview
Description
3-[(4-PYRIDYLMETHYL)SULFANYL]-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOLE is a heterocyclic compound that features a triazole ring fused with another triazole ring and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-PYRIDYLMETHYL)SULFANYL]-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOLE typically involves multi-step synthetic routes. One common method involves the reaction of 4-pyridylmethyl chloride with 3-mercapto-1,2,4-triazole under basic conditions to form the intermediate 3-[(4-pyridylmethyl)sulfanyl]-1,2,4-triazole. This intermediate is then subjected to cyclization reactions to form the final fused triazole structure .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
3-[(4-PYRIDYLMETHYL)SULFANYL]-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOLE undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions, particularly at the nitrogen atoms in the triazole rings.
Substitution: The pyridylmethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced triazole derivatives, and various substituted triazole compounds .
Scientific Research Applications
3-[(4-PYRIDYLMETHYL)SULFANYL]-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOLE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-[(4-PYRIDYLMETHYL)SULFANYL]-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOLE involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by interacting with the active site. This interaction often involves hydrogen bonding, van der Waals forces, and π-π stacking interactions with aromatic residues in the enzyme .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Similar in structure but contains a thiadiazine ring instead of a second triazole ring.
1,2,4-Triazolo[4,3-a]quinoxaline: Contains a quinoxaline moiety fused with a triazole ring.
1,2,4-Triazolo[5,1-c][1,2,4]triazepine: Features a triazepine ring fused with a triazole ring.
Uniqueness
The uniqueness of 3-[(4-PYRIDYLMETHYL)SULFANYL]-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOLE lies in its dual triazole ring system and the presence of a pyridylmethyl group. This combination imparts unique electronic properties and potential for diverse chemical reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H8N6S |
---|---|
Molecular Weight |
232.27 g/mol |
IUPAC Name |
3-(pyridin-4-ylmethylsulfanyl)-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole |
InChI |
InChI=1S/C9H8N6S/c1-3-10-4-2-7(1)5-16-9-14-13-8-11-6-12-15(8)9/h1-4,6H,5H2,(H,11,12,13) |
InChI Key |
GBTLZAJYMUUEEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1CSC2=NN=C3N2NC=N3 |
Origin of Product |
United States |
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